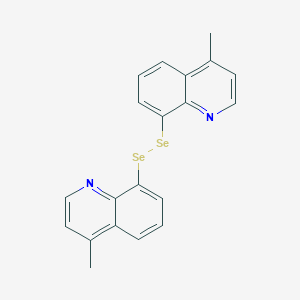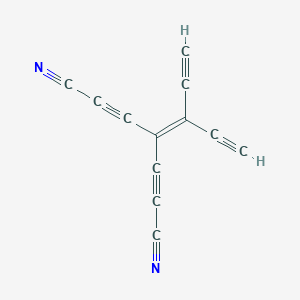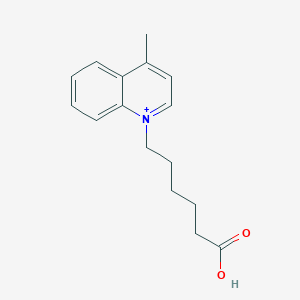
S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: is an organic compound with the molecular formula C10H12N2O3S. It is a derivative of carbamothioate, characterized by the presence of a nitrophenyl group and a methyl substituent.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate typically involves the reaction of 2-methyl-3-nitrophenyl isothiocyanate with dimethylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimization for yield and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions:
Oxidation: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted carbamothioates.
科学的研究の応用
Chemistry: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of carbamothioates and their derivatives .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structural features make it a candidate for studying enzyme-substrate interactions and the development of enzyme inhibitors .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用機序
The mechanism of action of S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
類似化合物との比較
S-methyl N,N-dimethylcarbamothioate: Similar in structure but lacks the nitrophenyl group.
O-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate: An isomer with the oxygen atom in a different position
Uniqueness: S-(2-Methyl-3-nitrophenyl) dimethylcarbamothioate is unique due to the presence of both a nitrophenyl group and a methyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
827044-43-9 |
|---|---|
分子式 |
C10H12N2O3S |
分子量 |
240.28 g/mol |
IUPAC名 |
S-(2-methyl-3-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-7-8(12(14)15)5-4-6-9(7)16-10(13)11(2)3/h4-6H,1-3H3 |
InChIキー |
CEMKCUYJRHPDRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1SC(=O)N(C)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)



![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)








